molecular formula C23H27N3 B12791368 1,2-Ethanediamine, N,N-dimethyl-N'-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- CAS No. 129225-03-2

1,2-Ethanediamine, N,N-dimethyl-N'-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)-

Cat. No.: B12791368
CAS No.: 129225-03-2
M. Wt: 345.5 g/mol
InChI Key: FPLQEUULNMWXCK-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with N,N-dimethylformamide (DMF) and a suitable aldehyde or ketone to form the desired product. The reaction conditions often require a catalyst, such as palladium on carbon, and may be carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces primary or secondary amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The aromatic components of the molecule allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine
  • N-ethyl-N’,N’-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is unique due to its specific structural features, which include a combination of pyridine and phenyl groups. This structural arrangement provides distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.

Properties

CAS No.

129225-03-2

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

N',N'-dimethyl-N-[[4-[6-(4-methylphenyl)pyridin-2-yl]phenyl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C23H27N3/c1-18-7-11-20(12-8-18)22-5-4-6-23(25-22)21-13-9-19(10-14-21)17-24-15-16-26(2)3/h4-14,24H,15-17H2,1-3H3

InChI Key

FPLQEUULNMWXCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C

Origin of Product

United States

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